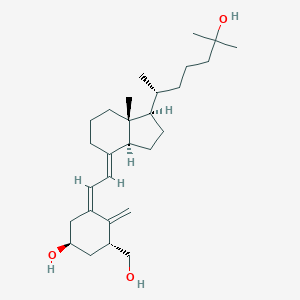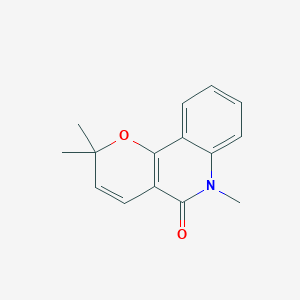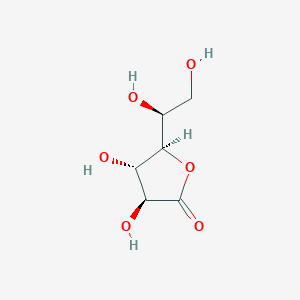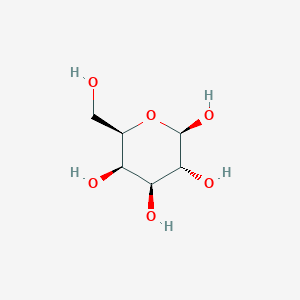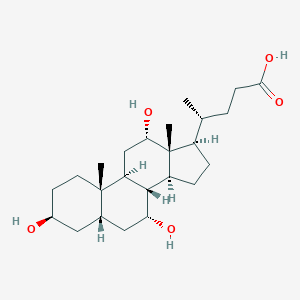
Benzylmethylsufoxid
Übersicht
Beschreibung
Benzyl methyl sulfoxide is an organic compound with the molecular formula C8H10OS. It is characterized by the presence of a sulfoxide group bonded to a benzyl group and a methyl group. This compound is known for its versatility in organic synthesis and its applications in various fields such as medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Benzyl methyl sulfoxide has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
For instance, Dimethyl Sulfoxide (DMSO), a similar compound, has been reported to have a wide range of uses and multiple functions in various chemical processes .
Mode of Action
Sulfoxides like dmso have been reported to show a range of pharmacological activity including analgesia and anti-inflammation . They readily penetrate cellular membranes, which may enhance the diffusion of other substances through the skin
Biochemical Pathways
It’s known that sulfoxides can play a role in various biochemical transformations . For instance, Dimethylsulfoniopropionate (DMSP), a related compound, can be degraded via enzymatically-mediated pathways, forming Dimethyl Sulfide (DMS) and other products .
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can be influenced by its chemical structure and the properties of the solvent used for its administration .
Result of Action
Sulfoxides, in general, have been reported to have various effects, including anti-inflammatory and analgesic activities .
Action Environment
It’s known that factors such as temperature, water, light, and the presence of other chemicals can affect the degradation of phytochemicals and the formation of artifacts .
Biochemische Analyse
Biochemical Properties
Benzyl Methyl Sulfoxide plays a significant role in biochemical reactions, particularly in the preparation of chiral sulfoxides . These interactions are crucial in the biocatalytic preparation of chiral sulfoxides .
Molecular Mechanism
The molecular mechanism of Benzyl Methyl Sulfoxide involves its interaction with sulfoxide reductases . These enzymes facilitate the kinetic resolution of sulfoxides, a process that results in the formation of chiral sulfoxides .
Temporal Effects in Laboratory Settings
Sulfoxides are generally stable and do not degrade rapidly .
Metabolic Pathways
Benzyl Methyl Sulfoxide is involved in the metabolic pathway of sulfoxide reduction . This pathway involves the interaction of Benzyl Methyl Sulfoxide with sulfoxide reductases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl methyl sulfoxide can be synthesized through a thiol-free one-pot method. This method involves the use of benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®. The reaction proceeds under green conditions without the need for a metal catalyst, making it an environmentally friendly approach .
Industrial Production Methods: In industrial settings, benzyl methyl sulfoxide is typically produced using low-cost and readily available raw materials. The process involves the reaction of methyl aromatic hydrocarbons with suitable oxidizing agents to yield functionalized benzyl sulfoxides. This method is advantageous due to its high functional group tolerance and good product yields .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl methyl sulfoxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Benzyl methyl sulfoxide can be oxidized using reagents such as dimethyl sulfoxide (DMSO) in the presence of sulfuric acid.
Reduction: The reduction of benzyl methyl sulfoxide can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of benzyl methyl sulfide.
Substitution: Nucleophilic substitution reactions involving benzyl methyl sulfoxide and benzyl halides can produce various benzyl methyl sulfides.
Major Products: The major products formed from these reactions include aromatic aldehydes, benzyl methyl sulfides, and other functionalized sulfoxides.
Vergleich Mit ähnlichen Verbindungen
- Dimethyl sulfoxide (DMSO)
- Benzyl sulfoxide
- Methyl sulfoxide
- Dibenzyl sulfoxide
Comparison: Benzyl methyl sulfoxide is unique due to its specific combination of a benzyl group and a methyl group attached to the sulfoxide moiety. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, dimethyl sulfoxide is widely used as a solvent and reagent in organic synthesis, but it lacks the benzyl group that provides additional reactivity and functionalization options in benzyl methyl sulfoxide .
Eigenschaften
IUPAC Name |
methylsulfinylmethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-10(9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISVNGUOWUKZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901002662 | |
| Record name | [(Methanesulfinyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824-86-2 | |
| Record name | [(Methylsulfinyl)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-(Methylsulphinyl)toluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(Methanesulfinyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(methylsulphinyl)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for benzyl methyl sulfoxide?
A1: Benzyl methyl sulfoxide is represented by the molecular formula C8H10OS [, , , ]. Its molecular weight is 154.21 g/mol. While specific spectroscopic data isn't extensively detailed in the provided papers, characteristic peaks in NMR and IR spectroscopy would be expected for the sulfoxide functional group and aromatic ring system.
Q2: How does the structure of benzyl methyl sulfoxide influence its inclusion within chiral cavities formed by molecules like (R)-phenylglycyl-(R)-phenylglycine?
A2: Research indicates that (R)-phenylglycyl-(R)-phenylglycine forms layer structures, creating chiral cavities that demonstrate enantioselective inclusion of benzyl methyl sulfoxide []. The selectivity arises from the interaction between the sulfoxide's chiral sulfur center and the cavity's defined chiral environment, largely dictated by the C-terminal phenyl group orientation within the dipeptide molecule [].
Q3: Does the solvent environment affect the conformational preference of carbanions derived from benzyl methyl sulfoxide?
A3: Yes, solvent significantly influences the stereochemical outcome of deuteration in benzyl methyl sulfoxide []. Studies reveal that the relative rates of diastereotopic methylene proton exchange vary greatly depending on the solvent, indicating shifts in conformational stability of the intermediate carbanions []. For example, ratios shift from 14:1 in D2O/NaOD to 0.5:1 in t-butanol-OD/NaO-t-butyl []. Similar trends are observed when quenching α-lithiobenzyl methyl sulfoxide with D2O, with diastereomeric ratios ranging from 1.7:1 in DMSO to 0.065:1 in THF [].
Q4: What can be said about the pyramidal inversion mechanism of benzyl methyl sulfoxide based on theoretical studies?
A4: Theoretical investigations using ab initio and DFT methods have provided valuable insights into the pyramidal inversion mechanism of benzyl methyl sulfoxide []. These studies calculate the energy barrier for this inversion process to be in the range of 38.7-47.1 kcal/mol, aligning well with experimental data on racemization via pyramidal inversion []. Furthermore, calculations suggest that the presence of a phenyl ring can stabilize the transition state conformations through resonance effects, thereby lowering the inversion energy barrier by approximately 3 kcal/mol compared to analogous molecules lacking a phenyl substituent [].
Q5: Can dimethyl sulfoxide (DMSO) act as a methanesulfinylating agent for benzyl halides?
A5: Yes, under specific conditions, DMSO can act as a source of "S(O)Me". A method utilizing phenyltrimethylammonium tribromide as a mediator facilitates nucleophilic substitution and oxygen transformation, enabling the direct synthesis of benzyl methyl sulfoxides from benzyl halides using DMSO as both solvent and reagent [].
Q6: How is benzyl methyl sulfoxide used in studying the stereochemical aspects of the Pummerer reaction?
A6: Benzyl methyl sulfoxide, especially its deuterated analogs, serves as a valuable probe for investigating the stereochemistry of the Pummerer rearrangement [, , ]. By analyzing the deuterium content and distribution in the reaction products using techniques like NMR and mass spectrometry, researchers gain insights into the diastereotopic selectivity and isotope effects operating during the deprotonation of oxysulfonium cation intermediates [, , ].
Q7: Can benzyl methyl sulfoxide be used to study internal return in isotopic exchange reactions?
A7: Yes, studies using deuterated analogs of benzyl methyl sulfoxide and a related bridged biaryl sulfoxide have provided evidence for internal return occurring during isotopic exchange processes []. This was particularly notable in the exchange reaction of the biaryl sulfoxide within a tert-butyl alcohol-O-d environment [].
Q8: How does complexation with crown ethers impact the catalytic activity of cytochrome c proteins towards benzyl methyl sulfoxide oxidation?
A8: While cytochrome c proteins are not naturally enzymatic, supramolecular complexation with 18-crown-6 in methanol transforms them into catalytically active synzymes capable of enantioselective sulfoxide oxidation []. This complexation modifies the heme coordination environment, enabling the oxidation of the (S)-enantiomer of benzyl methyl sulfoxide at low temperatures []. Interestingly, horse heart and pigeon breast cytochrome c exhibit higher activity and enantioselectivity than yeast cytochrome c in this system [].
Q9: Can microbial biotransformation be employed to produce enantiomerically enriched benzyl methyl sulfoxide derivatives?
A9: Research suggests that specific microorganisms, such as Helminthosporium species NRRL 4671, can enantioselectively oxidize prochiral sulfides to yield chiral sulfoxides [, , , ]. This biocatalytic approach has been successfully applied to the synthesis of various chiral ortho-, meta-, and para-substituted benzyl methyl sulfoxides [, , , ].
Q10: How can micellar electrokinetic chromatography (MEKC) be utilized in the kinetic resolution of benzyl methyl sulfoxide?
A10: MEKC provides a rapid and efficient method for the simultaneous analysis of benzyl methyl sulfoxide and its corresponding sulfide []. This is particularly valuable for monitoring the kinetic resolution of racemic benzyl methyl sulfoxide using enzymes like dimethyl sulfoxide reductase from Rhodobacter sphaeroides f. sp. denitrificans, which exhibits selectivity for the (S)-enantiomer []. By monitoring the reaction progress, the (R)-enantiomer can be recovered with high enantiomeric excess [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




